molecular formula C10H15N3O2 B1375638 tert-butyl N-(4-aminopyridin-2-yl)carbamate CAS No. 1266119-48-5

tert-butyl N-(4-aminopyridin-2-yl)carbamate

Cat. No.: B1375638
CAS No.: 1266119-48-5
M. Wt: 209.24 g/mol
InChI Key: VCKIIOUFGULFEC-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-aminopyridin-2-yl)carbamate is an organic compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 4-amino position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-aminopyridin-2-yl)carbamate typically involves the reaction of 4-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions, usually at low temperatures to prevent side reactions . The general reaction scheme is as follows:

4-aminopyridine+tert-butyl chloroformatetert-butyl N-(4-aminopyridin-2-yl)carbamate\text{4-aminopyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-aminopyridine+tert-butyl chloroformate→tert-butyl N-(4-aminopyridin-2-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-aminopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Tert-butyl N-(4-aminopyridin-2-yl)carbamate has been investigated for its role as a precursor in the synthesis of compounds that exhibit anticancer properties. Specifically, derivatives of pyridinyl carbamates have shown promise as inhibitors of p38 MAP kinase, which is implicated in cancer cell proliferation and survival. For instance, studies have demonstrated that modifications to the pyridine ring can enhance the potency of these compounds against various cancer cell lines .

1.2 Neuroprotective Effects

Research indicates that compounds similar to this compound can act as dual inhibitors of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer’s disease pathology. In vitro studies have shown that such compounds can prevent amyloid-beta aggregation, a hallmark of Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders .

Synthesis of Bioactive Compounds

2.1 Synthesis Pathways

This compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be utilized in palladium-catalyzed reactions to form complex structures with enhanced biological activity. For example, it has been employed in the synthesis of tetrasubstituted pyrroles and other functionalized compounds that are essential in drug development .

Synthesis Method Target Compound Biological Activity
Palladium-catalyzed couplingTetrasubstituted pyrrolesAnticancer activity
Reaction with aryl halidesVarious bioactive derivativesEnzyme inhibition

Case Studies

3.1 Case Study: p38 MAP Kinase Inhibitors

A notable study explored the synthesis of this compound derivatives as p38 MAP kinase inhibitors. The study highlighted the correlation between structural modifications and biological activity, demonstrating that specific substitutions on the pyridine ring significantly enhanced inhibitory potency against cancer cell lines .

3.2 Case Study: Alzheimer’s Disease Therapeutics

In another research effort, a derivative of this compound was tested for its neuroprotective effects against amyloid-beta-induced cytotoxicity in astrocytes. The results indicated that this compound not only inhibited amyloid aggregation but also reduced oxidative stress markers in treated cells, showcasing its potential as a multi-target therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-aminopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the tert-butyl carbamate group, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Tert-butyl N-(4-aminopyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

This compound has the molecular formula C11H17N3O2. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-aminopyridine structure. This unique combination of functional groups is believed to contribute to its biological activity.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar aminopyridine derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : Compounds with the aminopyridine moiety are often associated with the modulation of inflammatory pathways, making them candidates for anti-inflammatory drug development .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the amino group on the pyridine ring enhances its capacity for hydrogen bonding and receptor interaction. Preliminary studies suggest that it may interact with enzymes and receptors involved in neurotransmission and inflammation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Carbamate : Reaction of 4-aminopyridine with tert-butyl chloroformate.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.

This compound's stability under various reaction conditions makes it suitable for complex synthetic pathways where selective reactivity is required .

Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylatePiperazine ring instead of pyrrolidineAntimicrobial activity
Tert-butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylateSimilar structure with variations in side chainsPotential anticancer properties
4-Aminobenzamide derivativesContains an aminobenzamide moietyVarious therapeutic applications

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of similar compounds against various bacterial strains. Results indicated that derivatives exhibited significant inhibition zones, suggesting potential for development into antimicrobial agents .
  • Anti-inflammatory Activity : In vitro assays demonstrated that compounds related to this compound reduced nitric oxide production in lipopolysaccharide-induced inflammation models, highlighting their anti-inflammatory potential .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects on HT-22 (mouse hippocampal neuronal cells) showed that certain derivatives did not significantly decrease cell viability, indicating a favorable safety profile while retaining bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(4-aminopyridin-2-yl)carbamate?

  • Methodological Answer : The compound is synthesized via carbamate coupling reactions. A typical approach involves condensing 4-amino-2-pyridylamine with tert-butyl carbamate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or DMF under nitrogen atmosphere . Post-synthesis, purification is achieved via silica gel column chromatography (eluent: ethyl acetate/hexane gradient), followed by recrystallization in ethanol. Characterization employs 1H^1\text{H}/13C^{13}\text{C} NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Structural Confirmation :
  • 1H^1\text{H}/13C^{13}\text{C} NMR in DMSO-d6d_6 or CDCl3_3 to identify amine and carbamate protons.
  • FTIR to detect characteristic N-H (3300–3500 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) stretches.
  • Single-crystal X-ray diffraction (SC-XRD) for definitive stereochemical assignment .

Q. How can common impurities (e.g., unreacted starting materials) be removed during synthesis?

  • Methodological Answer : By-products such as dimerized pyridyl intermediates or residual amines are removed via:

  • Silica Gel Chromatography : Using a gradient of ethyl acetate in hexane (10% → 50%).
  • Recrystallization : Dissolve the crude product in hot ethanol and slowly add water to induce crystallization . Monitor by TLC (Rf_f comparison against authentic samples).

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length variations) be resolved for this compound?

  • Methodological Answer :

  • Use SHELXL for refinement, applying Hirshfeld atom refinement (HAR) to account for hydrogen bonding ambiguities .
  • Validate thermal displacement parameters (ADPs) with the PLATON tool to detect twinning or disorder .
  • Cross-reference with spectroscopic data (e.g., NMR coupling constants) to resolve stereochemical conflicts .

Q. What strategies minimize by-product formation during the coupling of 4-aminopyridine derivatives with tert-butyl carbamate?

  • Methodological Answer :

  • Solvent Optimization : Use anhydrous DMF or THF to reduce hydrolysis of the carbamate group.
  • Catalytic Additives : Include 4-dimethylaminopyridine (DMAP, 0.1 equiv.) to accelerate coupling efficiency.
  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions like N-Boc deprotection .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of 4-aminopyridine derivative to tert-butyl carbamate.

Q. How does pH affect the stability of tert-butyl N-(4-aminopyridin-2-yl)carbamate in aqueous solutions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours.
  • Degradation Analysis : Quantify hydrolyzed products (4-aminopyridine and CO2_2) via LC-MS.
  • Kinetic Modeling : Use UV-Vis spectroscopy (λ = 270 nm) to calculate degradation rate constants (kk) and identify pH-dependent instability thresholds (e.g., rapid hydrolysis at pH < 3) .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Perform at 5°C/min under nitrogen to measure the true melting point.
  • Recrystallization Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate polymorphs.
  • Cross-Validate : Compare with SC-XRD data to correlate melting behavior with crystalline packing .

Q. Why do NMR spectra vary across studies for the same compound?

  • Methodological Answer :

  • Solvent Effects : Ensure consistent use of deuterated solvents (e.g., DMSO-d6d_6 vs. CDCl3_3) to prevent proton exchange shifts.
  • Dynamic Proton Exchange : Suppress by heating the sample to 60°C or adding D2 _2O to identify exchangeable protons.
  • Impurity Peaks : Compare integration values with HRMS purity data to rule out residual solvents or by-products .

Q. Software and Computational Tools

Q. Which software is recommended for refining the crystal structure of this compound?

  • Methodological Answer :

  • SHELXL : For least-squares refinement against SC-XRD data. Use the TWIN command to model twinning if Rint_\text{int} > 0.1 .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams (50% probability level) to visualize atomic displacement .

Q. How to validate hydrogen-bonding networks in the crystal lattice computationally?

  • Methodological Answer :
  • Mercury CSD : Analyze short contacts (<3.0 Å) and generate Hirshfeld surfaces to map intermolecular interactions.
  • PLATON : Calculate symmetry operations to identify π-π stacking or hydrogen-bonding motifs .

Properties

IUPAC Name

tert-butyl N-(4-aminopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKIIOUFGULFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001173088
Record name Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266119-48-5
Record name Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266119-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001173088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-aminopyridin-2-yl)carbamate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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